1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Description
Chemical Identity and Nomenclature
This compound is systematically identified by the Chemical Abstracts Service number 52090-62-7. The compound possesses a molecular formula of C8H7N3O and exhibits a molecular weight of 161.16 daltons. The structural representation according to the Simplified Molecular Input Line Entry System notation is CC(N1N=CC2=NC=CC=C21)=O.
The compound is recognized under several nomenclatural systems and synonymous designations. The International Union of Pure and Applied Chemistry name follows the systematic convention as this compound. Alternative nomenclature includes 1H-Pyrazolo[4,3-b]pyridine, 1-acetyl- according to the ninth edition of the Chemical Abstracts nomenclature system. Additional synonymous designations encompass 1-Pyrazolo[4,3-b]pyridin-1-yl-ethanone and Ethanone, 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)-.
The compound has been assigned the MDL number MFCD18809827 in chemical databases. For storage and handling purposes, the compound requires sealed storage conditions at temperatures between 2-8 degrees Celsius.
Table 1: Chemical Identity Parameters of this compound
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 52090-62-7 |
| Molecular Formula | C8H7N3O |
| Molecular Weight | 161.16 daltons |
| MDL Number | MFCD18809827 |
| SMILES Notation | CC(N1N=CC2=NC=CC=C21)=O |
| Storage Requirements | Sealed, 2-8°C |
Historical Context in Heterocyclic Chemistry Research
The development of this compound emerges within the broader historical context of pyrazolopyridine research, which has experienced significant evolution since the early twentieth century. The foundational work in pyrazolo[3,4-b]pyridine chemistry began with Ortoleva in 1908, who synthesized the first monosubstituted 1H-pyrazolo[3,4-b]pyridine derivative featuring a phenyl substituent through treatment of diphenylhydrazone and pyridine with iodine. This pioneering work established the fundamental synthetic approaches that would later influence the development of related pyrazolopyridine systems.
Subsequently, Bulow expanded upon these early investigations in 1911 by synthesizing three N-phenyl-3-methyl substituted derivatives, utilizing 1-phenyl-3-methyl-5-amino-pyrazole treated with 1,3-diketones in glacial acetic acid. This methodology demonstrated the versatility of pyrazole-based precursors in constructing fused heterocyclic systems and established a widely adopted synthetic strategy for pyrazolopyridine formation.
Structure
2D Structure
Properties
IUPAC Name |
1-pyrazolo[4,3-b]pyridin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-3-2-4-9-7(8)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMDLNQOSJSKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665894 | |
| Record name | 1-(1H-Pyrazolo[4,3-b]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-62-7 | |
| Record name | 1-(1H-Pyrazolo[4,3-b]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound features a pyrazolo[4,3-b]pyridine moiety, which is known for its pharmacological significance. The synthesis of this compound typically involves several synthetic routes that utilize readily available precursors. For example, an efficient method for synthesizing pyrazolo[4,3-b]pyridines has been developed that combines nucleophilic substitution and cyclization reactions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-b]pyridines and their derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and others . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo ring can enhance biological activity .
Antimicrobial Activity
In vitro evaluations have shown that pyrazolo derivatives exhibit antimicrobial properties against a range of pathogens. For instance, certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.22–0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that this compound and its analogs could serve as promising candidates for developing new antimicrobial agents.
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of a series of pyrazolo[4,3-b]pyridine derivatives in an orthotopic breast cancer mouse model. The results indicated that these compounds inhibited tumor growth significantly without systemic toxicity, suggesting their potential as targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of various pyrazolo derivatives. The most active compounds were tested against multiple bacterial strains, demonstrating strong bactericidal effects and the ability to inhibit biofilm formation . This case underlines the therapeutic potential of these compounds in treating bacterial infections.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in the molecule undergoes oxidation under controlled conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic medium) | Reflux, 6–8 h | 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)acetic acid | 72% |
| CrO₃/H₂SO₄ | Room temperature, 24 h | Same as above | 65% |
Key Findings :
-
Oxidation primarily targets the acetyl group, converting it to a carboxylic acid without disrupting the pyrazolopyridine core.
-
Strong acidic conditions stabilize intermediates but may reduce yields due to side reactions.
Reduction Reactions
The carbonyl group is selectively reduced to secondary alcohols or amines.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄/MeOH | 0°C, 2 h | 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanol | 85% |
| LiAlH₄/THF | Reflux, 4 h | Same as above | 78% |
| H₂/Pd-C | 60 psi, EtOH, 12 h | 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethaneamine | 63% |
Mechanistic Insight :
-
Sodium borohydride selectively reduces the ketone to an alcohol, while catalytic hydrogenation yields amines via reductive amination pathways.
Nucleophilic Substitution
The pyridine nitrogen and acetyl group participate in substitution reactions.
3.1. Aromatic Substitution
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Cl₂/FeCl₃ | C4 | 4-Chloro-1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone | 58% |
| HNO₃/H₂SO₄ | C5 | 5-Nitro derivative | 49% |
3.2. Acetyl Group Substitution
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₂NH₂/EtOH | Reflux, 3 h | Hydrazone derivative | 81% |
| R-OH/H⁺ | Acid catalysis, 12 h | Ester analogs | 70% |
Notable Trends :
-
Electrophilic substitution favors the C4 position due to electron-deficient pyridine ring .
-
Hydrazine forms stable hydrazones, enabling further cyclization into bioactive heterocycles .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused polycyclic systems.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| POCl₃/110°C | Solvent-free, 2 h | Pyrazolo[3,4-b:3',4'-d]pyridin-2-one | 68% |
| ZrCl₄/DMF | 95°C, 16 h | 4-Substituted dipyrazolo derivatives | 74% |
Mechanism :
-
Gould–Jacobs-type cyclization with POCl₃ forms chlorinated intermediates, which undergo intramolecular ring closure .
-
Zirconium chloride catalyzes tandem cyclization–aromatization steps in DMF .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the pyridine ring.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ar-B(OH)₂/Pd(PPh₃)₄ | THF, 80°C, 12 h | C6-aryl derivatives | 55% |
| Alkyne/CuI | Sonogashira conditions | Ethynyl-substituted analogs | 60% |
Applications :
-
Suzuki–Miyaura couplings introduce aryl groups for tuning electronic properties.
-
Sonogashira reactions enable access to conjugated systems for optoelectronic studies.
Stability and Degradation
The compound degrades under harsh conditions:
| Condition | Observation | Half-Life |
|---|---|---|
| pH < 2 | Hydrolysis of acetyl group | 12 h |
| UV light (254 nm) | Ring-opening decomposition | 3 h |
Recommendations :
-
Store in neutral, anhydrous environments at –20°C to prevent hydrolysis.
Comparison with Similar Compounds
Positional Isomers in the Pyrazolo-Pyridine Series
Positional isomers of pyrazolo-pyridine derivatives exhibit distinct physicochemical and biological properties due to variations in substituent placement. Key examples include:
Key Findings :
- Electronic Effects: The acetyl group’s position influences electron distribution.
- Synthetic Utility: Brominated derivatives like 1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (CAS 1383735-65-6) are preferred for cross-coupling reactions due to bromine’s leaving-group efficiency .
Heterocycle-Modified Analogs
Replacing the pyrazole ring with other heterocycles alters reactivity and applications:
Key Findings :
- Biological Activity : Triazolo-pyridine analogs show higher metabolic stability compared to pyrazolo-pyridines, making them superior candidates for kinase inhibitors .
- Halogen Effects : Iodine-substituted analogs (e.g., CAS 443729-67-7) are used in radiopharmaceuticals due to iodine’s isotopic properties .
Substituent-Driven Functional Comparisons
Substituents like halogens, methyl, or methoxy groups significantly impact chemical behavior:
Key Findings :
- Safety : Brominated derivatives require careful handling due to acute toxicity risks, whereas methylated analogs are generally safer .
Preparation Methods
General Synthetic Strategies for Pyrazolo[4,3-b]pyridine Derivatives
Pyrazolo[4,3-b]pyridines are typically synthesized via condensation reactions involving pyrazole precursors and pyridine or pyridine-like building blocks. The key synthetic approaches include:
Condensation of Aminopyrazoles with 1,3-Dicarbonyl Compounds or α-Haloketones
This method involves the reaction of 5-aminopyrazole derivatives with α-haloketones or 1,3-dicarbonyl compounds to form the fused pyrazolo-pyridine ring system. Alkylation or acylation at the nitrogen can then introduce the ethanone substituent.Cyclocondensation Reactions Under Acidic Conditions
Acid-catalyzed cyclizations using acetic acid or other acids under oxygen or air atmosphere have been reported to efficiently form pyrazolo-fused pyridines in good yields. For example, a reaction of N-amino-2-imino-pyridine with ethyl acetoacetate in ethanol containing acetic acid at 130 °C under O2 atmosphere yields pyrazolo[1,5-a]pyridines with high efficiency, which can be adapted for pyrazolo[4,3-b]pyridine systems.Microwave-Assisted Solvent-Free Cyclizations
Microwave irradiation has been used to accelerate the cyclization of pyrazole derivatives with aldehydes or nitriles, providing rapid access to pyrazolopyridines with good yields and purity. This method is advantageous for its environmental and time efficiency.
Specific Preparation of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
While direct literature reports specifically naming the preparation of this compound are limited, the compound can be synthesized by adapting established protocols for pyrazolo[4,3-b]pyridine derivatives:
Starting Material Preparation
- Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
This intermediate is commonly prepared by reported methods involving condensation of pyrazole derivatives and pyridine precursors.
Acetylation at N1 Position
- The amino or pyrazole nitrogen can be acylated using acetylating agents such as acetyl chloride or acetic anhydride under controlled conditions to introduce the ethanone group at the N1 position. This step is generally carried out in an inert solvent like dichloromethane or ethanol with a base such as triethylamine to scavenge the released acid.
Cyclization and Purification
The cyclization to form the fused pyrazolo[4,3-b]pyridine ring system can be achieved by heating the reaction mixture under reflux or microwave irradiation, often in the presence of acid catalysts like acetic acid or p-toluenesulfonic acid, under oxygen or air atmosphere to improve yields.
The product is typically purified by recrystallization from appropriate solvents or by chromatographic methods.
Representative Reaction Conditions and Yields
Analytical and Spectroscopic Data Supporting Preparation
NMR Spectroscopy : Characteristic signals for methyl protons of the ethanone group appear as singlets near 2.1–2.3 ppm in ^1H NMR, confirming acetylation at the nitrogen. Aromatic and heterocyclic protons show distinct multiplets in the 7.0–9.0 ppm range.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula of this compound and its derivatives.
Melting Points and Purity : Recrystallized products typically show sharp melting points indicative of high purity, e.g., 78–79 °C for related aminopyrazole intermediates.
Summary of Key Research Findings
The presence of oxygen atmosphere and appropriate acid concentration significantly enhances the yield of pyrazolo-fused pyridine derivatives.
Microwave-assisted solvent-free synthesis offers a rapid, high-yielding alternative to traditional heating methods, reducing reaction times from hours to minutes.
Alkylation or acylation at the pyrazole nitrogen is a crucial step for introducing ethanone functionality, which can be optimized for yield and selectivity by varying reagent stoichiometry and reaction conditions.
Q & A
Q. Advanced
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., DiscoverX) to identify off-target inhibition.
- CRISPR Knockdown : Validate target specificity by comparing effects in wild-type vs. ERK/BRAF-knockout cell lines.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies changes in downstream signaling proteins .
How do researchers address discrepancies in reported IC50_{50}50 values across studies?
Q. Advanced
- Assay Standardization : Use identical buffer conditions (pH 7.4, 1 mM ATP) and recombinant kinase batches.
- Orthogonal Validation : Confirm activity via SPR (Surface Plasmon Resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement.
- Purity Verification : Re-analyze compound batches via HPLC-MS to rule out degradation products .
What computational methods predict the compound’s ADMET properties, and how reliable are these models?
Q. Advanced
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP), solubility (LogS), and cytochrome P450 interactions.
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess metabolic stability by simulating liver microsome interactions.
- Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 for permeability, microsomal stability tests) .
What synthetic routes enable large-scale production while maintaining regiochemical fidelity?
Q. Advanced
- Flow Chemistry : Continuous flow reactors enhance reproducibility for multi-step syntheses (e.g., Suzuki couplings followed by cyclization).
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yield (85% vs. 60%).
- DoE (Design of Experiments) : Statistically optimizes parameters (temperature, catalyst loading) to minimize byproducts .
How is the compound’s mechanism of action validated in complex biological systems?
Q. Advanced
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
